molecular formula C22H20O6 B11011657 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one

Cat. No.: B11011657
M. Wt: 380.4 g/mol
InChI Key: ILDHMWZRRBSZIS-UHFFFAOYSA-N
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Description

7-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one is a complex organic compound that features a chromenone core linked to a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted ethers and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, making them potential candidates for drug discovery and development.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The benzodioxepin moiety may interact with enzymes or receptors, modulating their activity. The chromenone core can participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • (2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-{2-[(methylcarbamoyl)amino]-2-oxoethyl}pyrrolidinium
  • (2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid

Uniqueness

The uniqueness of 7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one lies in its combined structural features of benzodioxepin and chromenone moieties. This dual functionality allows for diverse chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-ethylchromen-2-one

InChI

InChI=1S/C22H20O6/c1-2-14-11-22(24)28-20-12-16(5-6-17(14)20)27-13-18(23)15-4-7-19-21(10-15)26-9-3-8-25-19/h4-7,10-12H,2-3,8-9,13H2,1H3

InChI Key

ILDHMWZRRBSZIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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